molecular formula C9H13ClN2 B11910671 3-Chloro-N1-isopropylbenzene-1,2-diamine

3-Chloro-N1-isopropylbenzene-1,2-diamine

Cat. No.: B11910671
M. Wt: 184.66 g/mol
InChI Key: BUESBVBGQSEDCD-UHFFFAOYSA-N
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Description

3-Chloro-N1-isopropylbenzene-1,2-diamine is a substituted aromatic diamine featuring a chlorine atom at the 3-position and an isopropyl group attached to the N1-amino group of the benzene ring. This compound belongs to the class of 1,2-diaminobenzenes, which are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry . For instance, substituents like chlorine and isopropyl influence electronic effects, steric hindrance, and solubility, which are pivotal in determining its applications .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-1-N-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3

InChI Key

BUESBVBGQSEDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N1-isopropylbenzene-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N1-isopropylbenzene-1,2-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N1-isopropylbenzene-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-Chloro-N1-methylbenzene-1,2-diamine

  • CAS : 781565-10-4
  • Molecular Formula : C₇H₉ClN₂
  • Molecular Weight : 156.61 g/mol
  • Key Properties : Density = 1.272 g/cm³ (predicted), Boiling Point = 274.1°C (predicted), pKa = 4.61 .
  • Comparison : The methyl group at N1 reduces steric hindrance compared to the isopropyl group, enhancing solubility in polar solvents. The lower molecular weight (156.61 vs. ~183 g/mol for the isopropyl analog) may improve diffusion rates in reaction media.

4-Chloro-benzene-1,2-diamine

  • CAS : Referenced as SCHEMBL216307 and CHEMBL552741 .
  • Key Properties : The chlorine at the 4-position alters electronic distribution, increasing electrophilicity at the 1,2-diamine sites. This enhances reactivity in condensation reactions (e.g., with isatin derivatives) compared to 3-chloro isomers .

N1-(3-Chloro-benzyl)-N1-isopropyl-ethane-1,2-diamine

  • CAS : 1181595-57-2 .
  • This compound may exhibit lower solubility in aqueous systems compared to the benzene-1,2-diamine backbone.

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-Chloro-N1-isopropylbenzene-1,2-diamine - C₉H₁₃ClN₂ ~183 (estimated) 1.2–1.3 (predicted) 280–300 (predicted) ~4.5–5.0
3-Chloro-N1-methylbenzene-1,2-diamine 781565-10-4 C₇H₉ClN₂ 156.61 1.272 274.1 4.61
4-Chloro-benzene-1,2-diamine SCHEMBL216307 C₆H₆ClN₂ 157.58 1.4 (estimated) 265–270 (estimated) 4.8–5.2

Key Observations :

  • Chlorine at the 3-position may reduce steric hindrance compared to 4- or 5-substituted analogs, favoring certain cyclization reactions .

Condensation Reactions

  • Quinoxaline Synthesis: Benzene-1,2-diamines react with glyoxylic acid to form quinoxalines. Electron-withdrawing groups (e.g., Cl, NO₂) at the 3- or 4-position increase electrophilicity, accelerating condensation. 4-Nitro derivatives yield moderate products (50–60%), while 3-chloro analogs may exhibit similar or enhanced reactivity .
  • Chan–Lam Coupling : N1-substituted diamines participate in Cu-catalyzed cross-couplings, as seen in the synthesis of clozapine intermediates (e.g., N1-(2-bromophenyl)-4-chlorobenzene-1,2-diamine) . The isopropyl group in this compound may slow coupling rates due to steric effects compared to methyl or unsubstituted analogs.

Corrosion Inhibition

  • Aliphatic amines like DETA and TETA show strong corrosion inhibition due to multiple NH groups. Aromatic diamines with electron-withdrawing substituents (e.g., Cl) may enhance adsorption on metal surfaces via dipole interactions, though steric bulk (isopropyl) could reduce efficacy .

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